1-(3-Methoxypropyl)-4-piperidinamine

Übersicht

Beschreibung

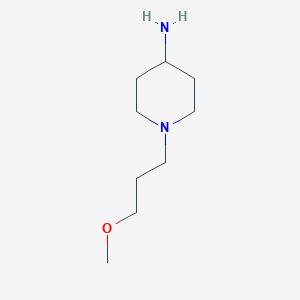

1-(3-Methoxypropyl)-4-piperidinamine (CAS: 179474-79-4) is a secondary amine derivative of piperidine with a 3-methoxypropyl substituent at the 1-position. Its molecular formula is C₉H₂₀N₂O, and it has a molecular weight of 172.27 g/mol . The compound is characterized by a piperidine ring with an amine group at the 4-position and a methoxypropyl chain at the 1-position, as depicted in its SMILES notation: COCCCN1CCC(N)CC1 .

Wirkmechanismus

Target of Action

1-(3-Methoxypropyl)piperidin-4-amine is a synthetic intermediate used in the synthesis of Prucalopride Succinate . Prucalopride Succinate is a selective 5-HT4 receptor agonist . The 5-HT4 receptor is a type of serotonin receptor that is primarily found in the gastrointestinal tract, heart, and brain. It plays a crucial role in the regulation of the bowel movement and other functions.

Mode of Action

As a 5-HT4 receptor agonist, 1-(3-Methoxypropyl)piperidin-4-amine (via Prucalopride Succinate) binds to these receptors and activates them. This activation stimulates the release of additional neurotransmitters such as acetylcholine, which promotes muscle contraction in the intestines, thereby enhancing gastric motility .

Biochemical Pathways

The activation of the 5-HT4 receptors leads to the stimulation of the gastrointestinal tract motility and secretion, and the inhibition of visceral sensitivity . This results in increased bowel movements and relief from constipation .

Pharmacokinetics

It is metabolized in the liver and excreted in the feces and urine .

Result of Action

The primary result of the action of 1-(3-Methoxypropyl)piperidin-4-amine is the alleviation of chronic constipation . By stimulating the 5-HT4 receptors, it enhances gastric motility, leading to increased bowel movements .

Biochemische Analyse

Biochemical Properties

It is known to be used in the synthesis of Prucalopride Succinate , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in this process

Cellular Effects

Given its role in the synthesis of Prucalopride Succinate , it may influence cell function by modulating the activity of the 5-HT4 receptor. This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely to exert its effects at the molecular level through its role in the synthesis of Prucalopride Succinate . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

It is likely to interact with enzymes or cofactors involved in the synthesis of Prucalopride Succinate

Biologische Aktivität

1-(3-Methoxypropyl)-4-piperidinamine, a piperidine derivative, has garnered interest due to its potential biological activities. This compound is primarily recognized for its pharmacological properties, which may include effects on neurotransmitter systems and possible therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₁₅N

- CAS Number : 179474-79-4

Biological Activities

- Neurotransmitter Modulation : Preliminary data suggest that this compound may affect serotonin levels, potentially acting as an agonist at serotonin receptors. This could implicate the compound in treatments for mood disorders or anxiety-related conditions.

-

Potential Therapeutic Applications : The compound's structural similarities to known pharmacological agents indicate possible applications in treating conditions such as:

- Depression

- Anxiety disorders

- Neuropathic pain

Research Findings and Case Studies

While comprehensive clinical studies specifically focusing on this compound are scarce, related research on piperidine derivatives provides insight:

- Study on Piperidine Derivatives : A study examined various piperidine compounds, highlighting their potential as antidepressants due to their interaction with serotonin receptors. The findings suggested that modifications in the piperidine structure could enhance efficacy and selectivity towards specific receptors (Research Reference ).

- Case Study : In a pharmacological evaluation, a derivative similar to this compound was tested for its effects on anxiety-like behavior in rodent models. Results indicated a significant reduction in anxiety-like behaviors, supporting the hypothesis that this class of compounds can modulate serotonergic activity (Research Reference ).

Data Table: Comparative Biological Activity of Piperidine Derivatives

| Compound Name | CAS Number | Biological Activity | Therapeutic Potential |

|---|---|---|---|

| This compound | 179474-79-4 | Serotonin receptor modulation | Antidepressant, anxiolytic |

| Roxadustat | 808118-40-3 | HIF-PH inhibition | Treatment for anemia |

| Prucalopride | 179474-81-8 | 5-HT4 receptor agonist | Prokinetic agent for constipation |

Q & A

Q. Basic: What are the established synthetic routes for 1-(3-Methoxypropyl)-4-piperidinamine, and how can purity be optimized?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination. For example:

Step 1: React 4-aminopiperidine with 3-methoxypropyl chloride in the presence of a base (e.g., K₂CO₃) in acetonitrile under reflux .

Step 2: Purify via column chromatography (silica gel, CH₂Cl₂/MeOH 9:1) to isolate the product.

Purity Optimization: Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity. Monitor reaction progress with TLC (Rf ~0.3 in ethyl acetate).

Q. Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:

Employ multi-technique characterization:

- NMR: Confirm the methoxypropyl chain (δ 3.3 ppm, singlet for OCH₃) and piperidine ring protons (δ 2.5–3.0 ppm, multiplet) .

- Mass Spectrometry: ESI-MS should show [M+H]⁺ at m/z 187.2.

- Elemental Analysis: Match calculated (C, 64.3%; H, 10.8%; N, 14.9%) and observed values within ±0.3%.

Q. Advanced: How can researchers resolve contradictory data in receptor binding studies involving this compound?

Answer:

Contradictions (e.g., varying 5-HT4 receptor affinities) may arise from:

- Assay Conditions: Compare radioligand binding (e.g., [³H]GR113808) in different buffers (Tris-HCl vs. HEPES) .

- Cell Models: Use transfected HEK293 cells (human 5-HT4 receptors) versus native tissues (canine rectum) to assess species-specific activity .

- Statistical Analysis: Apply ANOVA with post-hoc tests to evaluate significance (p < 0.05) across replicates.

Q. Advanced: What computational strategies predict the metabolic stability of this compound?

Answer:

Use in silico tools:

- CYP450 Metabolism: SwissADME predicts primary oxidation sites (methoxypropyl chain) by CYP3A4/2D5.

- Docking Simulations (AutoDock Vina): Model interactions with CYP active sites to identify vulnerable regions.

- MD Simulations (GROMACS): Track conformational changes over 100 ns to assess metabolic liability.

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

Refer to EU hazard classifications (Xn; R21/22-34-52/53):

- Personal Protection: Gloves (nitrile), lab coat, and fume hood use mandatory.

- Waste Disposal: Neutralize with 10% acetic acid before incineration (avoid aqueous release due to R52/53) .

- Emergency Measures: For skin contact, wash with 1% NaHCO₃; for inhalation, move to fresh air and monitor for CNS depression.

Q. Advanced: How can researchers optimize the yield of this compound in scaled-up reactions?

Answer:

-

Process Parameters:

Variable Optimal Range Effect on Yield Temperature 60–70°C ↑ Rate, ↓ Side Products Solvent Acetonitrile ↑ Solubility Molar Ratio 1:1.2 (Piperidine:Alkylating Agent) ↓ Unreacted Starting Material -

Quality Control: Implement inline FTIR to monitor amine intermediate formation.

Q. Basic: What pharmacological screening assays are recommended for initial activity profiling?

Answer:

Prioritize:

- Receptor Panels: Screen at 10 µM against 5-HT4, σ, and dopamine receptors using radioligand displacement .

- Functional Assays: Measure cAMP accumulation (ELISA) in 5-HT4-expressing cells to confirm agonist/antagonist activity.

- Toxicity: MTT assay in HepG2 cells (IC₅₀ > 100 µM indicates low cytotoxicity).

Q. Advanced: How does the methoxypropyl substituent influence the compound’s pharmacokinetic properties?

Answer:

- Lipophilicity: LogP increases by ~0.8 compared to unsubstituted 4-aminopiperidine (SwissADME), enhancing blood-brain barrier permeability.

- Metabolism: Methoxy group slows hepatic clearance (t₁/₂ = 2.5 hr in rat liver microsomes vs. 1.2 hr for des-methyl analog).

- Solubility: Salt formation (e.g., HCl) improves aqueous solubility (≥50 mg/mL at pH 3) for IV administration .

Q. Table 1: Key Analytical Data for this compound

| Property | Method | Result |

|---|---|---|

| Melting Point | DSC | 89–92°C |

| Purity | HPLC (UV 254 nm) | 98.5% |

| Solubility (Water) | Shake Flask | 12 mg/mL (pH 7) |

| LogD (pH 7.4) | Chromatographic | 1.2 |

Q. Basic: What regulatory considerations apply to this compound in preclinical studies?

Answer:

- EU Classification: R34 (Causes burns), R52/53 (Harmful to aquatic life) mandates environmental risk assessment (OECD 201/202 algae/daphnia tests) .

- GLP Compliance: Document stability (ICH Q1A guidelines) under storage (2–8°C, argon atmosphere).

Q. Advanced: How can isotopic labeling (e.g., ¹⁴C) aid in studying this compound’s biodistribution?

Answer:

- Synthesis: Introduce ¹⁴C at the piperidine nitrogen via [¹⁴C]-methylation of 4-aminopiperidine.

- Applications:

- Tissue Distribution: Quantify radioactivity in brain/plasma (scintillation counting) after IV dosing in rodents.

- Metabolite ID: Combine LC-MS/MS with radiometric detection to trace metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

Pharmacological Significance

In prucalopride, the 3-methoxypropyl group enhances pharmacokinetic properties, such as metabolic stability and receptor binding affinity, contributing to the drug’s rapid onset and reduced side effects . The compound’s structural flexibility also makes it a scaffold for anticancer agents, as seen in bispidine derivatives synthesized from related piperidin-4-one precursors .

Structural and Functional Analogues

Key Comparisons

Receptor Selectivity The 3-methoxypropyl group in this compound enhances 5-HT₄ receptor binding in prucalopride, unlike 1-methyl-4-(methylamino)piperidin-2-one, which targets epigenetic enzymes (G9a/DNMT1) . Prucalopride’s selectivity (>100-fold for 5-HT₄ over other receptors) is attributed to the methoxypropyl chain’s steric and electronic effects .

Synthetic Accessibility

- This compound is synthesized in fewer steps compared to analogues like 1-(3-hydroxypropyl)-piperidin-4-one, which requires Mannich condensations . Its protecting-group strategy simplifies large-scale production .

Toxicity and Regulation The compound is classified as Xn (Harmful) and C (Corrosive) under EU regulations, with hazards including skin/eye irritation (R21/22) and burns (R34) . This contrasts with safer analogues like 1-methyl-4-(methylamino)piperidin-2-one, which lacks corrosive properties .

Commercial Availability

- Over 24 global suppliers (primarily in China, Germany, and India) produce this compound, with certifications (REACH, ISO) ensuring quality . Analogues such as bispidine derivatives are less commercially accessible .

In contrast, 1-(3-hydroxypropyl)-piperidin-4-one-derived bispidines directly inhibit cancer cell proliferation .

Research Findings and Data Tables

Molecular Properties Comparison

Supplier and Regulatory Data

Vorbereitungsmethoden

Hofmann Degradation of 4-Formamide Intermediate

Reaction Mechanism and Conditions

This method involves the Hofmann degradation of 4-formamide-1-(3-methoxypropyl)-piperidine (III) using dibromohydantoin and potassium hydroxide in a water-acetonitrile system. The reaction proceeds at ≤5°C initially, followed by warming to 15–25°C for 13 hours. Post-reaction, acetonitrile is recovered via reduced-pressure distillation, and the residue is extracted with dichloromethane (DCM). The crude product is purified by vacuum distillation, yielding 83% of 1-(3-methoxypropyl)-4-piperidinamine with 98.6% GC purity .

Key Data:

-

Starting Material : 4-Formamide-1-(3-methoxypropyl)-piperidine (229 g, 1.14 mol)

-

Reagents : Dibromohydantoin (180.2 g, 0.63 mol), KOH (287.3 g, 5.13 mol)

-

Solvents : Water (2.06 L), acetonitrile (571.9 g), DCM

-

Yield : 83% after distillation

This method is notable for its high yield and purity, making it suitable for industrial-scale production. However, the use of hazardous dibromohydantoin necessitates careful handling.

Oxime Formation and Catalytic Hydrogenation

Two-Step Synthesis via Piperidine Oxime

Developed in a 2013 patent, this route begins with 1-(3-methoxypropyl)-4-piperidone, which undergoes oxime formation using hydroxylamine hydrochloride and acetic acid under reflux. The resulting oxime is reduced via catalytic hydrogenation (H₂ with a palladium or nickel catalyst) to yield the target amine .

Protection-Alkylation-Deprotection Strategy

Selective Amine Protection

4-Aminopiperidine is selectively protected using benzophenone to shield the primary amine, enabling alkylation of the secondary amine with 3-methoxybromopropane. The protecting group is later removed under acidic conditions, yielding the final product .

Key Data:

-

Protection : Benzophenone forms a Schiff base with 4-aminopiperidine (78% yield).

-

Alkylation : Sodium hydride deprotonates the secondary amine, facilitating reaction with 3-methoxybromopropane in tetrahydrofuran (THF).

-

Deprotection : HCl hydrolysis removes the benzophenone group.

This method’s modularity allows recycling of benzophenone, improving cost-efficiency. However, the multi-step process increases complexity.

Direct Alkylation of 4-Hydroxypiperidine

Etherification Followed by Amination

A 2022 patent details the reaction of 4-hydroxypiperidine with 3-bromopropyl methyl ether in acetonitrile, catalyzed by potassium carbonate at 75–80°C. The intermediate undergoes amination to yield this compound with 96.4% yield and 99.3% purity .

Key Data:

-

Reagents : 4-Hydroxypiperidine (40.46 g, 0.40 mol), 3-bromopropyl methyl ether (79.57 g, 0.52 mol)

-

Conditions : 75–80°C, K₂CO₃ as base

-

Workup : Filtration, DCM extraction, and acid washing

This single-step alkylation simplifies synthesis but requires precise temperature control to avoid side reactions.

Comparative Analysis of Synthetic Methods

Eigenschaften

IUPAC Name |

1-(3-methoxypropyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-12-8-2-5-11-6-3-9(10)4-7-11/h9H,2-8,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXAJGFVNMKLML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCC(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80477332 | |

| Record name | 1-(3-methoxypropyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179474-79-4 | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=179474-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Methoxypropyl)-4-piperidinamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-methoxypropyl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80477332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-methoxypropyl)-4-piperidinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.022 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.